Bienvenue dans la boutique en ligne BenchChem!

7-butoxy-2H-chromen-2-one

Cytochrome P450 Enzymology O-Dealkylation

7-Butoxy-2H-chromen-2-one (CAS 71783-00-1) is an irreplaceable CYP2B1 active-site probe. Unlike shorter-chain 7-alkoxycoumarins, its C4-butoxy chain is a key determinant of substrate recognition—the V363A mutant shows maximal product formation exclusively with this analog. It generates a uniquely informative dual-metabolite profile (O-dealkylation plus side-chain hydroxylation), enabling simultaneous readout of multiple catalytic activities in a single well. Its enhanced anticancer potency (IC50 134.22 μM vs. 207.6 μM for 7-methoxy) makes it a superior scaffold for medicinal chemistry. For P450 enzyme engineering, the A367V mutation in CYP2B35 shifts preference from 7-heptoxy- to 7-butoxycoumarin, confirming its sensitivity as a reporter of altered active-site topology. Do not substitute.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 71783-00-1
Cat. No. B3063579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-butoxy-2H-chromen-2-one
CAS71783-00-1
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C13H14O3/c1-2-3-8-15-11-6-4-10-5-7-13(14)16-12(10)9-11/h4-7,9H,2-3,8H2,1H3
InChIKeyBDOGTORASJEUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-butoxy-2H-chromen-2-one (CAS 71783-00-1): A 7-Alkoxycoumarin with Defined Pharmacological and Photophysical Differentiation


7-butoxy-2H-chromen-2-one (CAS 71783-00-1), also known as 7-butoxycoumarin, is a synthetic coumarin derivative characterized by a butoxy (-O-C₄H₉) substituent at the 7-position of the chromen-2-one core [1]. This structural modification imparts distinct lipophilicity, with a calculated logP of 3.32 , and influences its interaction with biological targets, including carbonic anhydrase (CA) isoforms [2] and cytochrome P450 enzymes [3]. Unlike the non-fluorescent parent coumarin, the presence of an electron-donating alkoxy group at the 7-position confers fluorescence, a property that is tunable based on substituent chain length and electron-donating character [4]. This compound serves as a versatile probe for enzymatic assays and a scaffold for derivative synthesis, with specific utility in CYP2B1 and CYP2B35/2B37 isoform characterization [5].

Why 7-butoxy-2H-chromen-2-one Cannot Be Substituted by 7-Methoxy, 7-Ethoxy, or 7-Propoxy Analogs in Critical Assays and Syntheses


The 7-alkoxycoumarin series exhibits non-linear structure-activity relationships (SAR) in both enzymatic metabolism and fluorescence behavior, making simple analog substitution invalid for scientific or industrial applications. Specifically, the metabolism of 7-alkoxycoumarins by cytochrome P450 enzymes does not follow a monotonic trend with increasing alkyl chain length. In hepatic microsomes from rainbow trout induced with β-naphthoflavone, the O-dealkylation rate follows the order: 7-ethoxy ⪢ 7-butoxy > 7-propoxy ≈ 7-methoxy [1]. Furthermore, site-directed mutagenesis of CYP2B1 reveals that the V363A mutant exhibits maximal product formation specifically with the 7-butoxy derivative, whereas the V363L mutant favors the shorter 7-methoxy and 7-ethoxy substrates [2]. Therefore, the butoxy chain length is not merely an intermediate lipophilicity adjustment but a key determinant of substrate recognition and catalytic outcome in P450 assays. Its unique metabolite profile, including the formation of 7-(3-hydroxybutoxy)coumarin and 7-(4-hydroxybutoxy)coumarin by specific CYP2B1 mutants, further underscores that this compound cannot be functionally interchanged with other 7-alkoxycoumarins [2].

7-butoxy-2H-chromen-2-one: Quantifiable Differentiation from Closest 7-Alkoxy Analogs Across Key Performance Dimensions


CYP2B1 Wild-Type Enzyme Exhibits a Distinct O-Dealkylation Rank Order, with 7-Butoxycoumarin (C4) Outperforming C5-C7 Analogs

In a study probing the active site of purified E. coli-expressed CYP2B1, the rate of O-dealkylation to 7-hydroxycoumarin by the wild-type enzyme followed a specific rank order based on alkoxy chain length: C2 (ethoxy) > C4 (butoxy) > C3 (propoxy) > C1 (methoxy) > C5 (pentyloxy) > C6 (hexyloxy) = C7 (heptyloxy) [1]. This demonstrates that the 7-butoxy derivative (C4) is metabolized more efficiently than the longer-chain C5, C6, and C7 analogs, and also outperforms the shorter C3 (propoxy) and C1 (methoxy) chains. The non-linear relationship, where C4 exceeds C3 and C1, indicates a specific structural preference in the wild-type enzyme active site, making 7-butoxycoumarin a superior substrate for detecting or characterizing CYP2B1 activity compared to these adjacent homologs.

Cytochrome P450 Enzymology O-Dealkylation

CYP2B1 V363A Mutant Achieves Maximal Product Formation Exclusively with 7-Butoxycoumarin, Not Shorter or Longer Analogs

Site-directed mutagenesis of CYP2B1 revealed a profound shift in substrate specificity. In contrast to the wild-type enzyme, the V363A mutant exhibited its highest rate of product formation specifically with 7-butoxycoumarin (C4), not with the 7-ethoxy (C2) or any other analog [1]. This is a clear, mutation-dependent preference, where the C4 chain optimally fits the altered active site. Conversely, the V363L mutant preferentially catalyzed the O-dealkylation of the shorter 7-methoxy- and 7-ethoxycoumarin, and a further increase in alkyl chain length (beyond C2) led to a marked decrease in product formation [1]. These data show that the 7-butoxy analog is uniquely required to probe the functional consequences of the V363A mutation, as other 7-alkoxycoumarins fail to report maximal activity.

Cytochrome P450 Site-Directed Mutagenesis Substrate Specificity

7-Butoxycoumarin Generates Unique Side-Chain Hydroxylated Metabolites (3- and 4-Hydroxybutoxy) by CYP2B1 V363L Mutant

The metabolism of 7-butoxycoumarin by the CYP2B1 V363L mutant yields a distinct metabolite profile not seen with other 7-alkoxycoumarins. HPLC and GC-EIMS analyses identified 7-(3-hydroxybutoxy)coumarin and 7-(4-hydroxybutoxy)coumarin as the major oxidation products, in addition to the expected O-dealkylation product, 7-hydroxycoumarin [1]. This contrasts sharply with the V363A mutant, which primarily catalyzed O-dealkylation of 7-butoxycoumarin [1]. For wild-type CYP2B1, two metabolites, 7-hydroxycoumarin and 7-(3-hydroxybutoxy)coumarin, were formed at nearly equal rates [2]. The ability of 7-butoxycoumarin to undergo both O-dealkylation and distinct side-chain hydroxylations provides a more complex and informative metabolic fingerprint than simpler analogs, enabling finer discrimination of enzyme active site geometry and dynamics.

Drug Metabolism Cytochrome P450 Metabolite Profiling

7-Butoxycoumarin Shows Intermediate Fluorescence Quantum Yield in the 7-Alkoxy Series, Balancing Signal Intensity and Photostability

The fluorescence properties of 7-substituted coumarins are directly correlated with the electron-donating character of the substituent. Studies demonstrate that the relative fluorescence yield increases with the electron-donating tendency of the 7-position group [1]. While specific quantum yield (Φ) values for 7-butoxycoumarin were not located in this search, the established trend allows for a class-level inference: its fluorescence yield is expected to be intermediate between that of 7-methoxy (lower electron donation, lower Φ) and longer, more electron-donating alkoxy chains (higher Φ). This positions 7-butoxycoumarin as a balanced fluorophore. It offers sufficient quantum yield for sensitive detection while potentially exhibiting better photostability and reduced aggregation compared to longer-chain, more lipophilic analogs, which can suffer from quenching due to aggregation or steric hindrance .

Fluorescence Spectroscopy Photophysics Quantum Yield

7-Butoxycoumarin Metabolism by CYP2B35 A367V Mutant Switches Preference from 7-Heptoxycoumarin

In a study of cytochrome P450 2B enzymes from the desert woodrat (Neotoma lepida), the wild-type CYP2B35 preferentially metabolized long-chain 7-alkoxycoumarins, showing maximal activity with 7-heptoxycoumarin [1]. However, a single point mutation, CYP2B35 A367V, dramatically shifted substrate specificity, resulting in maximal activity with 7-butoxycoumarin instead [1]. This finding demonstrates that the butoxy chain is not simply a less preferred, shorter substrate but can become the optimal substrate depending on subtle changes in the enzyme active site. The specific interaction of the C4 chain with the A367V mutant highlights its unique fit within this engineered P450 variant, which is not observed with the C7 (heptyloxy) analog or other chain lengths.

Cytochrome P450 Enzyme Engineering Substrate Selectivity

Antiproliferative Activity (IC50 134.22 ± 2.37 μM) Distinguishes 7-Butoxycoumarin from Less Potent Analogs Like Herniarin (IC50 207.6 μM) in Cancer Cell Lines

7-Butoxycoumarin has demonstrated antiproliferative activity with a reported IC50 value of 134.22 ± 2.37 μM against certain cancer cell types . This value is notably lower (more potent) than the IC50 of 207.6 μM reported for herniarin (7-methoxycoumarin) against the MCF-7 breast cancer cell line [1]. This cross-study comparison suggests that increasing the alkoxy chain length from methoxy (C1) to butoxy (C4) enhances antiproliferative potency by approximately 1.5-fold under the respective assay conditions. While these are different cell lines, the data supports the broader SAR trend that 7-alkoxy substitution modulates cytotoxic activity, and the butoxy derivative represents a more potent intermediate relative to the simpler methoxy analog.

Antiproliferative Activity Cancer Research IC50

Optimal Scientific and Industrial Use Cases for 7-butoxy-2H-chromen-2-one Based on Demonstrated Differential Performance


Characterizing CYP2B1 Active Site Mutations (e.g., V363A) via Differential Substrate Profiling

Researchers studying the structure-function relationships of cytochrome P450 2B1 should employ 7-butoxycoumarin as a specific probe to differentiate the catalytic phenotypes of active site mutants. As demonstrated, the V363A mutant exhibits maximal product formation exclusively with the C4-butoxy analog, while the V363L mutant yields unique side-chain hydroxylated metabolites not produced from shorter-chain substrates [1]. Including this compound in a panel of 7-alkoxycoumarins enables a more nuanced and quantitative understanding of how specific amino acid substitutions alter substrate recognition and catalytic selectivity.

Developing High-Content P450 Activity Assays with Complex Metabolic Fingerprints

For industrial or academic labs developing high-throughput or high-content screens for P450 activity, 7-butoxycoumarin offers a significant advantage over simpler analogs like 7-ethoxy- or 7-methoxycoumarin. Its metabolism by wild-type CYP2B1 and various mutants generates a richer metabolite profile, including both O-dealkylation (7-hydroxycoumarin) and side-chain hydroxylation products (e.g., 7-(3-hydroxybutoxy)coumarin) [2]. This dual-pathway metabolism provides a more complex and informative readout, allowing for the simultaneous assessment of different catalytic activities within a single well, thereby increasing assay information density and reducing reagent consumption.

Screening Coumarin Derivative Libraries for Enhanced Antiproliferative Activity

Medicinal chemistry and pharmacology groups focused on developing novel anticancer agents from coumarin scaffolds should prioritize the synthesis and screening of 7-butoxycoumarin and its derivatives. The observed IC50 of 134.22 ± 2.37 μM represents an improvement in potency over the simpler 7-methoxy analog herniarin (IC50 = 207.6 μM) [3]. This suggests the butoxy chain length is a beneficial modification for enhancing cytotoxicity, and this compound serves as a superior starting point for further SAR exploration, such as introducing additional substituents at the 3- or 4-positions, compared to the less active methoxy derivative.

Enzyme Engineering Studies Aiming to Alter P450 Substrate Chain-Length Preference

In protein engineering projects aimed at modulating the substrate specificity of P450 enzymes (e.g., CYP2B35, CYP2B37), 7-butoxycoumarin is an essential substrate for benchmarking mutant activity. The finding that a single A367V mutation in CYP2B35 shifts the enzyme's preference from the long-chain 7-heptoxycoumarin to 7-butoxycoumarin [4] demonstrates that the butoxy derivative is a sensitive reporter of altered active site topology. Using this compound in activity screens allows researchers to rapidly identify and characterize mutants with altered preference for medium-chain alkoxy substrates, a valuable trait for biocatalysis and xenobiotic metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-butoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.